2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has garnered interest due to its potential biological properties and various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring and a piperidine moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the reaction of piperidine derivatives with benzoxazole precursors. One common method includes the use of piperidine-4-carboxylic acid and 3-methoxybenzoyl chloride under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the piperidine moiety using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
- 1-(1-{4-[2-methoxybenzoyl]piperidin-4-yl}-1,4-dihydrobenz[d]oxazin-2-one)
Uniqueness
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole stands out due to its unique combination of a benzoxazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for diverse scientific investigations .
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-6-4-5-15(13-16)20(23)22-11-9-14(10-12-22)19-21-17-7-2-3-8-18(17)25-19/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
KKXGBZIEJRPILS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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